

# Synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide: Application Notes and Protocols

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## Compound of Interest

Compound Name: 4-amino-N-pyridin-4-ylbenzenesulfonamide

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## Abstract

This document provides a detailed protocol for the synthesis of **4-amino-N-pyridin-4-ylbenzenesulfonamide**, a sulfonamide derivative of potential interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the coupling of 4-nitrobenzenesulfonyl chloride with 4-aminopyridine to yield the intermediate N-(pyridin-4-yl)-4-nitrobenzenesulfonamide. Subsequent reduction of the nitro group affords the target compound. This protocol includes detailed experimental procedures, characterization data, and a workflow diagram for clarity.

## Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. **4-amino-N-pyridin-4-ylbenzenesulfonamide** is a structural analog of the antibacterial drug sulfapyridine and is a valuable scaffold for further chemical modification and biological evaluation. This protocol outlines a reliable method for its laboratory-scale synthesis.

## Data Presentation

### Table 1: Physicochemical Properties of Key Compounds

Compound Name	Molecular Formula	Molecular Weight ( g/mol )	Appearance	Melting Point (°C)
4-Nitrobenzenesulfonyl chloride	C <sub>6</sub> H <sub>4</sub> ClNO <sub>4</sub> S	221.62	Yellow crystalline solid	76-79
4-Aminopyridine	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub>	94.12	White to off-white crystalline solid	155-160
N-(Pyridin-4-yl)-4-nitrobenzenesulfonamide	C <sub>11</sub> H <sub>9</sub> N <sub>3</sub> O <sub>4</sub> S	279.27	Off-white to pale yellow solid	245-248 (decomposes)
4-Amino-N-pyridin-4-ylbenzenesulfonamide	C <sub>11</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub> S	249.29	White to off-white powder	255-258

### Table 2: Summary of Reaction Parameters and Yields

Reaction Step	Reactants	Solvent	Temperature (°C)	Time (h)	Yield (%)
Sulfonamide Formation	4-Nitrobenzene sulfonyl chloride, 4-Aminopyridine	Pyridine	25 → 100	4	~75-85
Nitro Group Reduction	N-(Pyridin-4-yl)-4-nitrobenzenesulfonamide, SnCl <sub>2</sub> ·2H <sub>2</sub> O	Ethanol	78 (Reflux)	6	~80-90

## Experimental Protocols

### Step 1: Synthesis of N-(Pyridin-4-yl)-4-nitrobenzenesulfonamide

This procedure details the coupling of 4-nitrobenzenesulfonyl chloride with 4-aminopyridine.

Materials:

- 4-Nitrobenzenesulfonyl chloride (1.0 eq)
- 4-Aminopyridine (1.1 eq)
- Anhydrous pyridine (solvent)
- Hydrochloric acid (1 M)
- Sodium bicarbonate (saturated aqueous solution)
- Deionized water
- Round-bottom flask

- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Büchner funnel and filter paper
- Standard laboratory glassware

#### Procedure:

- To a stirred solution of 4-aminopyridine (1.1 eq) in anhydrous pyridine in a round-bottom flask, add 4-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise at room temperature.
- After the addition is complete, heat the reaction mixture to 100 °C and maintain for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3.
- Collect the resulting precipitate by vacuum filtration and wash with cold water.
- Neutralize the solid by washing with a saturated aqueous solution of sodium bicarbonate, followed by a final wash with deionized water.
- Dry the crude product in a vacuum oven to afford N-(pyridin-4-yl)-4-nitrobenzenesulfonamide as an off-white to pale yellow solid.

## Step 2: Synthesis of 4-Amino-N-pyridin-4-ylbenzenesulfonamide

This procedure describes the reduction of the nitro intermediate to the final amino product.

#### Materials:

- N-(Pyridin-4-yl)-4-nitrobenzenesulfonamide (1.0 eq)

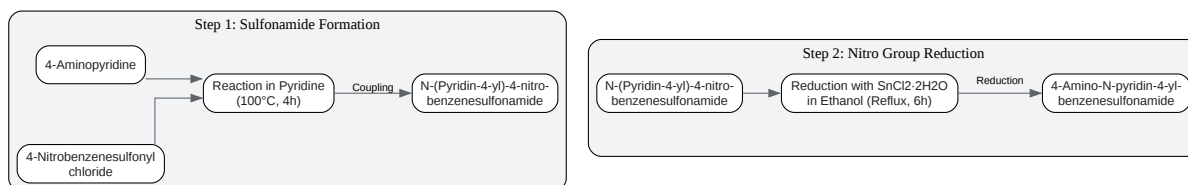
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) (5.0 eq)
- Ethanol
- Sodium hydroxide (10% aqueous solution)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard laboratory glassware for extraction and filtration

Procedure:

- Suspend N-(pyridin-4-yl)-4-nitrobenzenesulfonamide (1.0 eq) in ethanol in a round-bottom flask.
- Add tin(II) chloride dihydrate (5.0 eq) to the suspension.
- Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully add a 10% aqueous solution of sodium hydroxide until the pH is approximately 9-10 to precipitate tin salts.
- Filter the mixture through a pad of celite, washing the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.

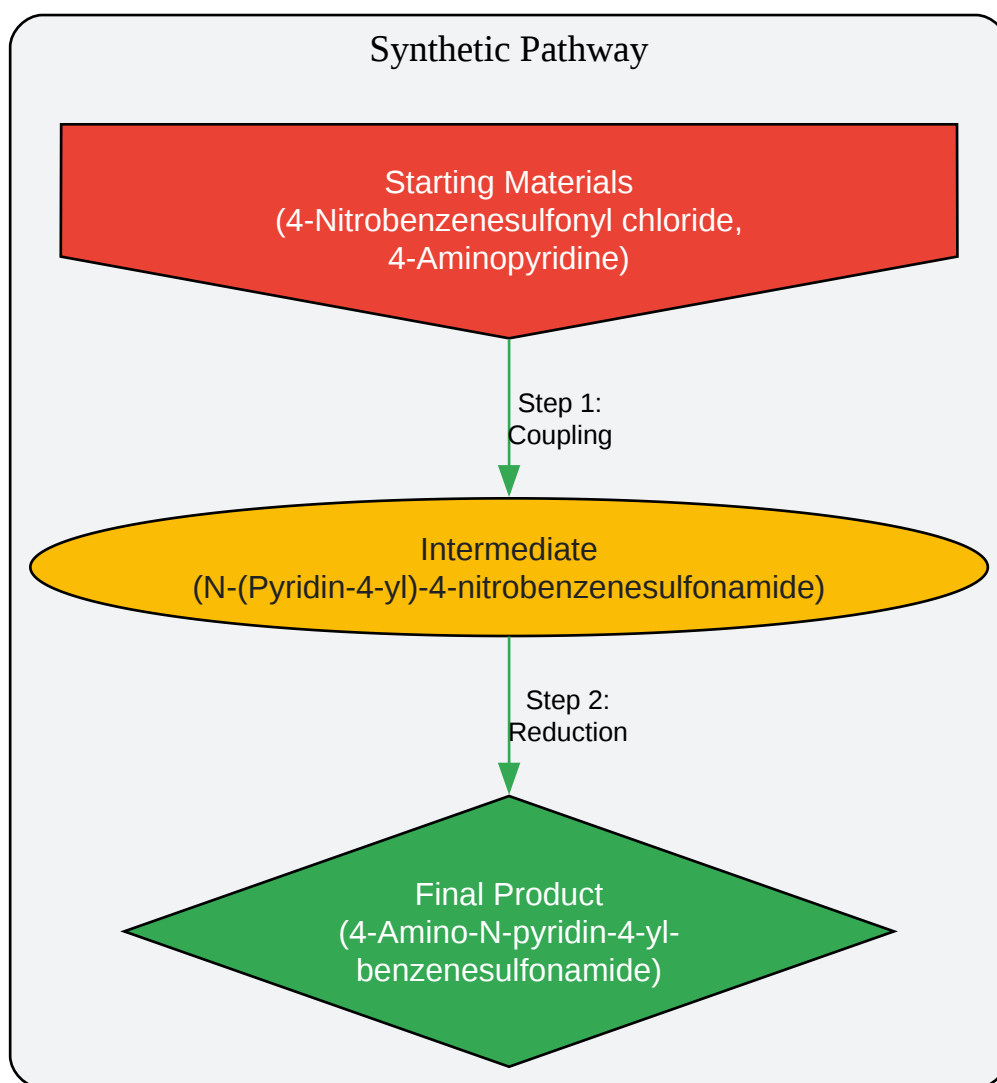
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain **4-amino-N-pyridin-4-ylbenzenesulfonamide** as a white to off-white powder.

## Mandatory Visualization



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Caption: Synthetic workflow for **4-amino-N-pyridin-4-ylbenzenesulfonamide**.



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Caption: Logical relationship of the two-step synthesis.

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